Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate physical properties
Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's identity, physicochemical characteristics, stability, and handling. By synthesizing available data with field-proven experimental protocols for property verification, this guide serves as an essential resource for ensuring the quality, consistency, and safe application of this compound in a laboratory setting.
Chemical Identity and Structure
Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring system. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is attached to the 3-position of an indazole ring, a bicyclic aromatic heterocycle that is a prevalent scaffold in pharmacologically active compounds. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.
Table 1: Compound Identifiers
| Identifier | Value |
| Chemical Name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate |
| CAS Number | 947498-81-9[1][2] |
| Molecular Formula | C₁₆H₂₂N₄O₂[2] |
| Molecular Weight | 302.37 g/mol [2] |
| InChI Key | WEOVGDITYLKKSN-UHFFFAOYSA-N[2] |
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and reaction setup. While comprehensive experimental data for this specific molecule is not widely published, a combination of predicted data and information from analogous compounds provides a strong foundational understanding.
From a Senior Application Scientist's Perspective: It is crucial to differentiate between predicted and experimentally verified data. Predicted values, generated from computational algorithms, are invaluable for initial planning and hypothesis generation. However, they must always be confirmed experimentally before being used in critical applications such as reaction stoichiometry, process scale-up, or formulation development.
Table 2: Summary of Physical Properties
| Property | Value / Observation | Data Type |
| Appearance | White to off-white solid | Expected (based on analogs[3]) |
| Melting Point | Not available in cited literature[2] | Experimental (Undetermined) |
| Boiling Point | 482.9 ± 35.0 °C at 760 mmHg[1][2] | Predicted |
| Density | 1.231 g/cm³[1][2] | Predicted |
| pKa | 15.49 ± 0.40[1] | Predicted |
Solubility Profile
The solubility of a compound dictates the choice of solvents for reactions, purification, and analytical characterization. The structure of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, containing both nonpolar (Boc, aromatic rings) and polar (piperazine and indazole nitrogens) regions, suggests it will be most soluble in moderately polar to polar organic solvents.
While specific quantitative solubility data is not available, related heterocyclic compounds show good solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform[3]. It is expected to have low solubility in water and nonpolar solvents like hexanes. For detailed experimental procedures, refer to Section 6.3.
Structural and Purity Confirmation
Confirming the identity and purity of any reagent is a cornerstone of scientific integrity. For novel or synthesized batches of this compound, a suite of analytical techniques is required. As is standard for functionalized piperazine derivatives, the following methods are essential for full characterization[4].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should reveal characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperazine ring protons (a series of multiplets), and the aromatic protons of the indazole ring. The N-H proton of the indazole may appear as a broad singlet.
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¹³C NMR: Will confirm the presence of all 16 carbon atoms, including the carbonyl and quaternary carbons of the Boc group and the distinct signals for the indazole and piperazine rings.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The expected [M+H]⁺ ion would be approximately 303.18.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.
Stability and Handling
Proper storage and handling are paramount to maintain the integrity of the compound and ensure laboratory safety.
Stability and Storage
Chemical suppliers recommend storing tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C)[1][5].
Causality Behind Storage Choice: This storage protocol suggests the compound may be sensitive to oxidation or hydrolysis. The piperazine and indazole nitrogens can be susceptible to oxidation, while the Boc-protecting group, though generally stable, can be labile under certain conditions. Refrigeration slows down potential degradation pathways, and the inert atmosphere prevents reactions with atmospheric oxygen and moisture.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this exact compound in the search results. However, data for structurally related piperazine-carboxylate derivatives indicate a need for cautious handling[6][7].
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General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8].
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[7].
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could react with the heterocyclic rings or cleave the Boc group, respectively[6].
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Trustworthiness Principle: Always consult the supplier-specific Safety Data Sheet (SDS) before use. The SDS provides the most accurate and authoritative information regarding hazards, handling, and emergency procedures.
Experimental Protocols for Property Verification
The following protocols are designed as self-validating systems for confirming the key physical properties of a new or existing batch of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the characterization of a research chemical.
Caption: Workflow for Physicochemical Characterization of a Research Chemical.
Protocol 1: Melting Point Determination
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Objective: To experimentally determine the melting point (or range) of the compound, which serves as a crucial indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C).
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Methodology:
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Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, packing it to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
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Heating Protocol:
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Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point. If unknown, use a rapid ramp to find an approximate value first.
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For the precise measurement, cool the apparatus and use a new sample. Heat rapidly to ~20 °C below the approximate melting point.
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Reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
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Protocol 2: Qualitative Solubility Assessment
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Objective: To determine the compound's solubility in a range of common laboratory solvents.
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Methodology:
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Preparation: Add approximately 10 mg of the compound to each of several labeled vials.
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Solvent Addition: To each vial, add 1.0 mL of a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, DMSO, Hexanes).
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Mixing: Cap the vials and vortex or agitate them vigorously for 1-2 minutes at room temperature.
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Observation: Visually inspect each vial for the presence of undissolved solid.
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Classification:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid has dissolved, but undissolved particles remain.
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Insoluble: The solid appears unchanged.
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Data Interpretation: This provides a practical basis for selecting solvents for reactions (where solubility is required) or for recrystallization/purification (where differential solubility is exploited).
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Conclusion
Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research. While its full experimental profile is emerging, its predicted properties and data from analogous structures provide a solid foundation for its use. This guide has detailed its chemical identity, key physical properties, and essential protocols for handling and verification. Adherence to these guidelines, particularly the experimental confirmation of predicted data and strict observation of safety protocols, will empower researchers to utilize this versatile building block effectively and safely in the pursuit of novel therapeutics.
References
- ChemBK. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. [Link]
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
- Supporting Information. 2 - Supporting Information. [Link]
- Watson International. MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]
- Lead Sciences. tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. [Link]
Sources
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